Ginkgotoxin hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

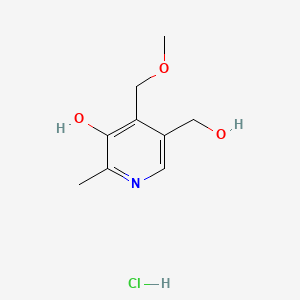

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-6-9(12)8(5-13-2)7(4-11)3-10-6;/h3,11-12H,4-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQVPGFUYBUXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)COC)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1464-33-1 (Parent) | |

| Record name | 4-Methoxymethylpyridoxol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60185241 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-27-9 | |

| Record name | 4-Methoxymethylpyridoxol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginkgotoxin hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV82FB8M4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of Ginkgotoxin Hydrochloride

Distribution within Ginkgo biloba Tissues

Ginkgotoxin is not uniformly distributed throughout the Ginkgo biloba tree; its concentration differs notably between the seeds and leaves, and also changes as the seeds mature. wikipedia.orgmdpi.comginkgo-cms.com

The concentration of ginkgotoxin in Ginkgo biloba seeds fluctuates with the seasons, indicating a link to the seed's developmental stage. wikipedia.org Research has shown that the highest levels of ginkgotoxin are observed in the seeds during August. wikipedia.org One study identified the highest total ginkgotoxin content, reaching up to 295.62 µg/g, during the ripening stage of the seeds. researchgate.net Another analysis of raw seeds from various locations in Japan reported concentrations ranging from 0.173 to 0.4 mg/g. wikipedia.org It has been noted that the concentration of ginkgotoxin in the protein of ginkgo seeds increases during the growing season, peaking in early August, after which it declines sharply. nih.gov

Table 1: Ginkgotoxin Concentration in Ginkgo biloba Seeds

| Maturation Stage/Condition | Concentration Range | Source(s) |

| Raw Seeds (Japan) | 0.173 - 0.4 mg/g | wikipedia.org |

| Ripening Stage | up to 295.62 µg/g | researchgate.net |

| Commercial Seeds | 59 ppm | thieme-connect.comresearchgate.net |

| Peak Concentration (August) | Maximum for the season | wikipedia.org |

There is a significant disparity in ginkgotoxin concentrations between the seeds and leaves of Ginkgo biloba. The seeds contain substantially higher levels of the toxin. wikipedia.orgmdpi.comginkgo-cms.com While one report initially suggested the absence of ginkgotoxin in the leaves, subsequent studies have confirmed its presence, albeit in much smaller quantities than in the seeds. researchgate.netresearchgate.netnih.gov The amount in the leaves is often considered below the level of toxicological concern. wikipedia.org For instance, one analysis found that commercial Ginkgo biloba seeds contained 59 ppm of ginkgotoxin, whereas the level in a commercial leaf extract was below the detection limit of 9 ppm. thieme-connect.comresearchgate.net The highest concentration of ginkgotoxin is found in the seed kernels, with an average of 175.6 mg/kg DW, which is approximately 24 times higher than in the seed skin. eurofir.org

Table 2: Comparative Ginkgotoxin Levels in Ginkgo biloba Tissues

| Tissue | Concentration | Source(s) |

| Seeds/Kernels | High (e.g., avg. 175.6 mg/kg DW) | wikipedia.orgmdpi.comeurofir.org |

| Leaves | Low / Below Detection Limit | wikipedia.orgthieme-connect.comresearchgate.netmdpi.comworldagroforestry.org |

| Seed Skin | Low (e.g., 7.15 mg/kg DW) | eurofir.org |

Biosynthetic Origin and Precursors

The formation of ginkgotoxin within Ginkgo biloba is an intricate process that begins with fundamental molecules from primary metabolism. wikipedia.orgresearchgate.net

Ginkgotoxin is synthesized de novo within the cells of Ginkgo biloba. wikipedia.orgacs.org This means the plant can produce the compound without needing an external supply of its direct precursor, pyridoxine (B80251) (vitamin B6). wikipedia.org Cell suspension cultures of Ginkgo biloba have been shown to produce ginkgotoxin even when vitamin B6 is absent from the culture medium. acs.org The core structure of ginkgotoxin is derived from the 4'-O-methylation of pyridoxine or its phosphorylated form, pyridoxine 5'-phosphate. researchgate.net The methyl group for this process is supplied by S-adenosylmethionine. researchgate.net

The biosynthesis of the foundational pyridoxine ring system in plants follows the DXP-independent pathway. researchgate.netup.ac.za This pathway utilizes ribulose 5-phosphate and dihydroxyacetone phosphate (B84403) as primary substrates. researchgate.netresearchgate.net These two compounds react in the presence of a synthase complex, composed of Pdx1 and Pdx2 proteins, to form pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.orgresearchgate.netresearchgate.net PLP is the first vitamin B6 vitamer formed in this pathway. researchgate.netresearchgate.net It is then thought that a subsequent dehydrogenase reaction converts PLP to pyridoxine or pyridoxine 5'-phosphate, which can then be methylated to form ginkgotoxin. researchgate.netresearchgate.net The enzymes Pdx1 and Pdx2 can also utilize ribose 5-phosphate and glyceraldehyde 3-phosphate as substrates. uniprot.orgdrugbank.comebi.ac.ukfrontiersin.org

Presence in Other Biological Systems (e.g., Albizia Species)

While ginkgotoxin is most famously associated with Ginkgo biloba, it is not exclusive to this species. The compound and its derivatives have also been identified in plants belonging to the genus Albizia, which are part of the Fabaceae family. wikipedia.orgresearchgate.netmdpi.com Specifically, ginkgotoxin has been found in Albizia tanganyicensis. researchgate.netmdpi.comacs.org Other related derivatives have been isolated from Albizia julibrissin and Albizia lucida. researchgate.net The presence of ginkgotoxin in Albizia species demonstrates that the biosynthetic machinery to produce this compound is not unique to Ginkgo. mdpi.com

Molecular Mechanisms of Action of Ginkgotoxin Hydrochloride

Antivitamin B6 Activity.nih.govimrpress.comglpbio.comresearchgate.net

Ginkgotoxin hydrochloride is recognized as an antivitamin B6 because of its structural resemblance to vitamin B6 and its ability to interfere with the vitamin's metabolic processes. nih.govimrpress.comnih.gov This interference is a key factor in its neurotoxic effects. nih.govnih.gov

Structural Analogy to Pyridoxine (B80251) (Vitamin B6).nih.govimrpress.comresearchgate.netnih.gov

Ginkgotoxin, chemically known as 4'-O-methylpyridoxine, is a structural analog of pyridoxine, one of the primary forms of vitamin B6. nih.govwikipedia.orgresearchgate.net Both molecules possess a pyridine (B92270) ring core, but ginkgotoxin has a methyl group at the 4'-position instead of a hydroxyl group. thieme-connect.com This structural similarity allows ginkgotoxin to be recognized by enzymes that typically bind to vitamin B6. researchgate.netnih.gov

Interference with Vitamin B6 Metabolism.nih.govimrpress.com

Ginkgotoxin disrupts the normal metabolism of vitamin B6. nih.govnih.gov It acts as a competitive substrate for pyridoxal (B1214274) kinase, an essential enzyme in the vitamin B6 salvage pathway. nih.govnih.gov This competition leads to a reduction in the synthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. nih.govnih.govnih.gov A deficiency in PLP can have significant consequences, as it is a crucial cofactor for over 160 enzymatic reactions in the body, including the synthesis of neurotransmitters. nih.govnih.govwikipedia.org Studies have shown that the administration of ginkgotoxin can lead to a significant decrease in plasma PLP concentrations. nih.gov

Enzymatic Inhibition and Modulation

This compound exerts its effects primarily through the inhibition and modulation of key enzymes involved in vitamin B6 metabolism.

Inhibition of Pyridoxal Kinase (PLK) Activity.nih.govglpbio.comresearchgate.net

The primary molecular target of ginkgotoxin is pyridoxal kinase (PLK). nih.govnih.govnih.gov By inhibiting this enzyme, ginkgotoxin effectively reduces the pool of available active vitamin B6. nih.govnih.gov

Pyridoxal kinase is responsible for phosphorylating pyridoxal to pyridoxal 5'-phosphate (PLP). nih.govnih.gov Ginkgotoxin competes with pyridoxal for the active site of PLK. nih.govthieme-connect.com Although ginkgotoxin itself can be phosphorylated by the enzyme, this process is less efficient and the resulting ginkgotoxin-5'-phosphate does not have the same coenzymatic activity as PLP. researchgate.netnih.gov This competitive inhibition leads to a direct decrease in the rate of PLP formation. nih.gov The deficiency of PLP, in turn, affects numerous metabolic pathways, most notably the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) from glutamate (B1630785), which is catalyzed by the PLP-dependent enzyme glutamate decarboxylase. nih.govwikipedia.org

Kinetic studies have provided quantitative insights into the inhibition of human pyridoxal kinase (hPL kinase) by ginkgotoxin. Research has demonstrated that ginkgotoxin acts as a competitive inhibitor with respect to pyridoxal. thieme-connect.com

Different studies have reported varying kinetic parameters, which may be attributed to different experimental conditions. One study reported that ginkgotoxin inhibits hPL kinase with a Ki of 3 µM. nih.gov Another study reported a Ki value of 0.414 µM. nih.gov It has also been shown that ginkgotoxin serves as an alternate substrate for pyridoxal kinase with a lower Km value than the natural substrates pyridoxal, pyridoxamine (B1203002), or pyridoxine. nih.gov For instance, one study found the Km of ginkgotoxin for LdPdxK (Leishmania donovani pyridoxal kinase) to be 29.7 µM, which was significantly lower than that for pyridoxal (90.9 µM), pyridoxamine (181.8 µM), and pyridoxine (434.7 µM). sci-hub.se

| Enzyme | Inhibitor/Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Human Pyridoxal Kinase (hPL kinase) | Ginkgotoxin | Ki | 3 µM | nih.gov |

| Human Pyridoxal Kinase (hPL kinase) | Ginkgotoxin | Ki | 0.414 µM | nih.gov |

| Leishmania donovani Pyridoxal Kinase (LdPdxK) | Ginkgotoxin | Km | 29.7 µM | sci-hub.se |

| Leishmania donovani Pyridoxal Kinase (LdPdxK) | Pyridoxal | Km | 90.9 µM | sci-hub.se |

| Leishmania donovani Pyridoxal Kinase (LdPdxK) | Pyridoxamine | Km | 181.8 µM | sci-hub.se |

| Leishmania donovani Pyridoxal Kinase (LdPdxK) | Pyridoxine | Km | 434.7 µM | sci-hub.se |

Modulation of Glutamate Decarboxylase (GAD) Activity

This compound, a neurotoxin found in the seeds and leaves of the Ginkgo biloba tree, exerts its effects by interfering with crucial enzymatic pathways in the brain. wikipedia.orgnih.gov A primary target of its action is the enzyme glutamate decarboxylase (GAD). wikipedia.orgj-epilepsy.org GAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, meaning it requires PLP, the active form of vitamin B6, to function correctly. tandfonline.comnih.gov

Ginkgotoxin is structurally similar to vitamin B6 and acts as an antivitamin by competing with it. wikipedia.orgnih.gov Specifically, ginkgotoxin has a high affinity for pyridoxal kinase, the enzyme responsible for converting pyridoxine (a form of vitamin B6) into the active PLP. j-epilepsy.orgnih.gov By binding to pyridoxal kinase, ginkgotoxin inhibits the production of PLP. j-epilepsy.orgnih.gov Research has shown that ginkgotoxin can act as an alternative substrate for pyridoxal kinase, possessing a lower Michaelis constant (Km) value than the natural substrates, indicating a stronger binding affinity. nih.govebmconsult.com This competitive inhibition leads to a reduction in the available pool of PLP. nih.govnih.gov

The reduced availability of the essential cofactor PLP directly impairs the activity of GAD. wikipedia.orgj-epilepsy.org This interference is a key molecular mechanism through which ginkgotoxin disrupts normal brain function. In vitro studies have demonstrated that while ginkgotoxin's direct inhibitory effect on GAD might be limited, its primary impact is through the depletion of PLP. nih.govresearchgate.net

Consequences for Gamma-Aminobutyric Acid (GABA) Synthesis

The modulation of GAD activity by this compound has significant downstream consequences for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgj-epilepsy.org GAD catalyzes the decarboxylation of glutamate to produce GABA, the main inhibitory neurotransmitter in the central nervous system. j-epilepsy.orgtandfonline.com

The inhibition of GAD activity, due to the depletion of its essential cofactor PLP, leads to a significant decrease in the synthesis of GABA. j-epilepsy.orgnih.govebmconsult.com This reduction in GABA production is a direct consequence of ginkgotoxin's interference with the vitamin B6 metabolic pathway. nih.govresearchgate.net The diminished levels of GABA are central to the neurotoxic effects observed following ginkgotoxin exposure. nih.govebmconsult.com

Neurotransmitter System Dysregulation

The disruption of GABA synthesis by this compound leads to a significant dysregulation of neurotransmitter systems within the brain. wikipedia.orgnih.gov This dysregulation is characterized by an imbalance between excitatory and inhibitory signals, which has profound implications for neuronal function. wikipedia.orgj-epilepsy.org

Imbalance between Excitatory and Inhibitory Neurotransmitters

The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission to function correctly. scielo.org.mx Glutamate is the primary excitatory neurotransmitter, while GABA serves as the main inhibitory neurotransmitter. j-epilepsy.orguzh.ch Ginkgotoxin disrupts this crucial balance by reducing GABA levels. j-epilepsy.orgnih.gov

The decrease in GABAergic inhibition, coupled with the ongoing excitatory signaling mediated by glutamate, creates a state of neuronal hyperexcitability. ebmconsult.com This imbalance is believed to be the primary cause of the epileptic seizures associated with ginkgotoxin poisoning. wikipedia.orgj-epilepsy.orgebmconsult.com The increased concentration of glutamate relative to GABA lowers the seizure threshold, making neurons more susceptible to firing action potentials. ebmconsult.com

| Neurotransmitter | Primary Role in the CNS | Effect of this compound |

| Glutamate | Excitatory | Unopposed action due to reduced inhibition |

| GABA (Gamma-Aminobutyric Acid) | Inhibitory | Synthesis is significantly decreased |

Implications for Neuronal Signaling Pathways

The imbalance between excitatory and inhibitory neurotransmitters has far-reaching implications for various neuronal signaling pathways. wikipedia.orgnih.govresearchgate.net The resulting neuronal hyperexcitability can lead to uncontrolled and erratic nerve impulses, disrupting normal patterns of neuronal communication. ebmconsult.com This can interfere with cognitive processes, motor control, and sensory perception. health.mil

Furthermore, while ginkgotoxin's primary mechanism involves the GABAergic system, extracts from Ginkgo biloba containing various compounds can also modulate other signaling pathways. nih.govresearchgate.net For instance, certain components of Ginkgo biloba extracts have been shown to influence the Akt/mTOR pathway, which is involved in neuronal survival and plasticity. nih.gov Flavonoids present in these extracts can interact with neuronal receptors and modulate kinase signaling pathways related to learning and memory. researchgate.net However, the specific impact of purified this compound on these pathways, independent of its effects on GABA, requires further investigation. The dysregulation of the delicate balance between excitation and inhibition remains the most direct and significant consequence of ginkgotoxin exposure on neuronal signaling. wikipedia.orgj-epilepsy.org

Structural Activity Relationship Sar and Analogues of Ginkgotoxin Hydrochloride

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of ginkgotoxin is intrinsically linked to its structure as a pyridoxine (B80251) analogue. wikipedia.org The molecule's ability to act as an antivitamin is predicated on two primary structural features: the core pyridoxine ring and the methyl group at the 4' position.

The pyridoxine core mimics the natural vitamin B6, allowing it to be recognized and bound by pyridoxal (B1214274) kinase (PdxK), the enzyme responsible for phosphorylating vitamin B6 to its active coenzyme form, pyridoxal 5'-phosphate (PLP). nih.govthieme-connect.com This mimicry is the first step in its toxic mechanism.

The defining feature of ginkgotoxin is the 4'-O-methyl group. thieme-connect.com X-ray crystallography and computational modeling of human pyridoxal kinase have revealed a lipophilic pocket within the enzyme's active site. core.ac.ukresearchgate.net This pocket perfectly accommodates the hydrophobic 4'-O-methyl group of ginkgotoxin. researchgate.net This interaction explains why ginkgotoxin is a more potent inhibitor of human pyridoxal kinase than pyridoxine itself. core.ac.ukresearchgate.net The binding is further stabilized by a network of interactions, including hydrogen bonds between the ginkgotoxin molecule and amino acid residues such as Ser12, Gln11, and Asp235, which are mediated by water molecules. core.ac.uk Once phosphorylated by the kinase, the resulting ginkgotoxin 5'-phosphate acts as a powerful inhibitor, disrupting the synthesis of vital neurotransmitters. wikipedia.orgumin.jp

Synthesis and Characterization of Ginkgotoxin Analogues

The critical role of the 4'-position in ginkgotoxin's activity has spurred research into the synthesis of various analogues to further probe its structural-activity relationship.

Ginkgotoxin (MPN) itself is the primary analogue of interest. Early chemical synthesis efforts, such as heating pyridoxine hydrochloride with sodium methoxide (B1231860) in a sealed vessel, produced ginkgotoxin in very low yields (around 12%) due to competing dimerization reactions. thieme-connect.com More recent and efficient methods have been developed. One such method involves a microwave-assisted, acid-catalyzed 4'-O-methylation of pyridoxine, achieving yields up to 57%. thieme-connect.com Another versatile approach uses a blocking-deblocking strategy. This involves protecting the 3- and 4'-hydroxy groups of pyridoxine, preparing a key 3,5′-O-dibenzylpyridoxine intermediate, and then performing regioselective alkylation at the 4'-position. thieme-connect.comresearchgate.net This modern route avoids high temperatures and pressure, leading to cleaner reactions and moderate yields (45%). thieme-connect.com

In nature, ginkgotoxin also exists as 4'-O-methylpyridoxine-5'-glucoside (MPNG), where a glucose molecule is attached at the 5' position. wikipedia.orgnih.gov This glucoside is also considered toxic and its concentration can be higher than that of ginkgotoxin in heated ginkgo seeds. wikipedia.orgnih.govresearchgate.net

To explore the SAR of the 4'-position further, various other derivatives have been synthesized. Using the versatile blocking-deblocking strategy with the 3,5′-O-dibenzylpyridoxine intermediate, researchers have been able to introduce different substituents at the 4'-position under mild conditions. thieme-connect.comresearchgate.net

This has allowed for the creation of a series of 4'-alkoxy substituted pyridoxine derivatives, including ethoxy, propoxy, and butoxy analogues. thieme-connect.com Furthermore, the 4'-hydroxy group of the intermediate can be replaced with chlorine using thionyl chloride. thieme-connect.com This 4'-chloro derivative serves as a valuable precursor for synthesizing other analogues, such as 4'-alkylamine or 4'-alkylthio substituted pyridoxines, enabling a broad investigation of how different functional groups at this position affect biological activity. thieme-connect.comresearchgate.net

| Compound Name | Substituent at 4'-Position | General Structure |

|---|---|---|

| Ginkgotoxin (4'-O-Methylpyridoxine) | -OCH₃ |  (General structure of 4'-substituted pyridoxine derivatives) |

| 4'-O-Ethylpyridoxine | -OCH₂CH₃ | |

| 4'-O-Propylpyridoxine | -OCH₂CH₂CH₃ | |

| 4'-O-Butylpyridoxine | -OCH₂CH₂CH₂CH₃ |

Table 1: A selection of synthesized 4'-substituted pyridoxine derivatives based on research findings. thieme-connect.comresearchgate.net The general structure represents the pyridoxine core with modification at the R position (4'-position).

Comparative Analysis of Analogues on Molecular Targets

Comparative studies have confirmed that ginkgotoxin is a potent inhibitor of human pyridoxal kinase (PdxK). core.ac.uk Its affinity for the human enzyme is higher than that of the natural substrate, pyridoxine, a fact attributed to the favorable interaction between its 4'-O-methyl group and the lipophilic pocket in the enzyme's active site. researchgate.net Upon binding, ginkgotoxin is phosphorylated by PdxK to form 4'-O-methylpyridoxine-5'-phosphate (MPNP). umin.jp

This phosphorylation is a critical step in its toxicity. The resulting MPNP is a powerful inhibitor that disrupts the normal function of vitamin B6-dependent enzymes. umin.jp Specifically, it leads to a decrease in the available pool of the active coenzyme PLP. umin.jp This reduction in PLP impairs the activity of enzymes like glutamate (B1630785) decarboxylase, which is crucial for synthesizing the inhibitory neurotransmitter GABA. wikipedia.org The resulting imbalance between excitatory and inhibitory neurotransmission in the brain can lead to seizures. wikipedia.org Studies in mice have shown a significant negative correlation between brain MPN concentration and both PLP levels and the GABA/glutamate ratio. umin.jp

Computational Modeling and In Silico Approaches to SAR

Computational modeling has been instrumental in understanding the structural basis for ginkgotoxin's activity. In silico studies, based on the known amino acid sequence of human pyridoxal kinase and crystallographic data from related enzymes, were used to build a model of the human enzyme's active site. researchgate.net

This modeling was the first to reveal the presence of the distinct lipophilic pocket at the active site. researchgate.net Molecular docking simulations demonstrated how the 4'-O-methyl group of ginkgotoxin fits snugly into this pocket, explaining its high inhibitory potency against the human enzyme compared to pyridoxine, which lacks this feature. core.ac.ukresearchgate.net These computational approaches also helped visualize the network of hydrogen bonds and hydrophobic interactions that stabilize the ginkgotoxin molecule within the active site, corroborating and expanding upon findings from X-ray crystallography. core.ac.uk The displacement of the pyridine (B92270) ring of ginkgotoxin by about 2 Å upon phosphorylation, as observed in crystal structures, further refines the model of its inhibitory action. core.ac.uk

Preclinical Mechanistic Investigations of Ginkgotoxin Hydrochloride

In Vitro Studies on Cellular Systems

Effects on Mammalian Cell Lines

Studies on mammalian cell lines have been conducted to assess the cytotoxic effects of ginkgotoxin. Research on human gastric epithelial cells (GES-1) demonstrated that ginkgotoxin inhibits cell proliferation. researchgate.netmdpi.com At a concentration of 100 μM, the inhibition rate reached 38.27%, with a calculated IC50 value of 127.80 μM. mdpi.com This inhibitory effect was associated with cell cycle arrest in the G2 phase and induction of apoptosis. mdpi.com Further analysis revealed that at a concentration of 100 μM, ginkgotoxin significantly affected the nucleus of GES-1 cells, with the proportion of apoptotic cells reaching 43.80%. mdpi.com Mechanistically, ginkgotoxin was found to decrease the mitochondrial membrane potential by increasing the expression levels of the apoptotic proteins Caspase 8 and Bax. mdpi.com

It is important to note that the effects of compounds from Ginkgo biloba can vary depending on the cell line and whether the cells are normal or malignant. For instance, while ginkgotoxin has shown inhibitory effects, other components of Ginkgo biloba extract have been observed to enhance the proliferation of normal human skin fibroblasts. nih.gov

Characterization of Enzyme Inhibition in Cell-Free Systems

A primary mechanism of ginkgotoxin's neurotoxicity is its interaction with pyridoxal (B1214274) kinase, a key enzyme in vitamin B6 metabolism. nih.govnih.gov Pyridoxal kinase is responsible for phosphorylating pyridoxal to its active form, pyridoxal 5'-phosphate (PLP), which serves as an essential cofactor for over 160 enzymatic reactions. nih.gov

Kinetic studies have revealed that ginkgotoxin acts as a competitive inhibitor of human pyridoxal kinase with respect to its substrate, pyridoxal. nih.govresearchgate.net This means that ginkgotoxin binds to the same active site on the enzyme as pyridoxal, thereby preventing the normal phosphorylation process. researchgate.net Structural studies have confirmed that ginkgotoxin binds at the substrate site of the enzyme. nih.gov The inhibition constant (Ki) for ginkgotoxin's inhibition of human pyridoxal kinase has been determined to be 3 µM. nih.gov Ginkgotoxin itself can be phosphorylated by the enzyme, acting as an alternate substrate with a lower Km value than pyridoxal. nih.govthieme-connect.com This competitive inhibition leads to a reduction in the formation of PLP. nih.govthieme-connect.com

The inhibition of pyridoxal kinase by ginkgotoxin is considered a key factor in its neurotoxic effects, as the resulting deficiency in PLP can disrupt the function of numerous PLP-dependent enzymes in the brain. researchgate.net

In Vivo Animal Model Studies (Mechanistic Focus)

Zebrafish Models for Neurophysiological Responses

Zebrafish larvae have emerged as a valuable in vivo model for studying the neurophysiological effects of ginkgotoxin. nih.gov This model allows for the observation of behavioral changes and the investigation of underlying mechanisms in a whole-organism context.

Exposure of zebrafish larvae to ginkgotoxin induces a distinct seizure-like behavioral phenotype. nih.gov This behavior is characterized by rapid, uncoordinated swimming patterns. nih.gov A 2-hour exposure to ginkgotoxin is sufficient to elicit these convulsive movements. nih.gov This ginkgotoxin-induced seizure model in zebrafish provides a platform for studying the mechanisms of epilepsy and for screening potential anti-epileptic compounds. nih.govresearchgate.net

The seizure-like behavior induced by ginkgotoxin in zebrafish larvae can be effectively reversed by the administration of specific compounds, providing insight into the mechanism of toxicity. The addition of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, alleviates the seizure-like swimming pattern. nih.govd-nb.info This finding supports the hypothesis that ginkgotoxin's effects are mediated through the inhibition of PLP-dependent pathways. d-nb.info

Furthermore, the administration of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain, also reverses the ginkgotoxin-induced seizures. nih.govd-nb.info The synthesis of GABA is dependent on the PLP-requiring enzyme glutamate (B1630785) decarboxylase. thieme-connect.com The rescue effect of GABA suggests that the seizures are caused by an imbalance between excitatory and inhibitory neurotransmission resulting from reduced GABA levels due to PLP depletion. nih.govd-nb.info

Rodent Models for Neurochemical Alterations

Rodent models have been instrumental in elucidating the neurochemical alterations induced by Ginkgotoxin (4'-O-methylpyridoxine), the neurotoxic component found in Ginkgo biloba. nih.govnih.gov These studies provide a foundational understanding of the compound's impact on brain chemistry, separate from the effects of the broader Ginkgo biloba extract.

Ginkgotoxin administration has been shown to significantly disrupt amino acid metabolism within the brains of rodents. As a recognized antivitamin B6, ginkgotoxin interferes with the function of pyridoxal-5'-phosphate (PLP), a crucial coenzyme for numerous enzymatic reactions involving amino acids. nih.govimrpress.com This interference is particularly consequential for the synthesis of neurotransmitters.

| Compound | Parameter | Model | Observed Effect | Reference |

|---|---|---|---|---|

| Ginkgotoxin (4'-O-methylpyridoxine) | GABA/Glutamate Ratio | Mouse (intrathecal admin.) | Significant negative correlation with brain MPN concentration; ratio decreased in mice with seizures. | umin.jp |

| Ginkgotoxin (4'-O-methylpyridoxine) | Overall Amino Acid Composition | Young Rat | Identified as an important contributor to changes in the amino acid profile. | nih.gov |

Beyond its effects on amino acid metabolism, ginkgotoxin directly influences the levels of key monoamine neurotransmitters in the brains of rodents. A study comparing the effects of 4'-O-methylpyridoxine (MPN) in young and adult rats found significant alterations in neurotransmitter concentrations, particularly in the younger animals. nih.gov

Two hours after the administration of MPN, the levels of 5-hydroxytryptamine (serotonin) and dopamine (B1211576) in the brains of young rats were observed to decrease significantly compared to the control group. nih.govresearchgate.net This finding indicates a direct and relatively rapid impact of ginkgotoxin on the dopaminergic and serotonergic systems. The reduction in these crucial neurotransmitters, which are involved in regulating mood, cognition, and motor control, represents a significant neurochemical disruption caused by the compound. nih.gov

| Neurotransmitter | Brain Region | Observed Change (vs. Control) | Time Point | Reference |

|---|---|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Brain (whole) | 13.78% decrease | 2 hours post-administration | nih.gov |

| Dopamine | Brain (whole) | 7.19% decrease | 2 hours post-administration | nih.gov |

Assessment of Receptor Binding and Modulation (excluding clinical relevance)

The assessment of ginkgotoxin's interaction with neuronal receptors is crucial for a complete understanding of its mechanism of action. While direct, high-affinity binding studies on ginkgotoxin hydrochloride with specific neurotransmitter receptors are not extensively detailed in the available preclinical literature, its modulatory effects on receptor systems can be inferred from its neurochemical consequences.

The observed decrease in the GABA/glutamate ratio strongly suggests a modulation of the GABAergic system. umin.jp By inhibiting the synthesis of GABA, ginkgotoxin indirectly leads to a state of reduced inhibitory neurotransmission. imrpress.com This functional antagonism of the GABA system is a key aspect of its neurotoxic profile. However, studies specifically quantifying the binding affinity (e.g., Ki value) of this compound to GABAA or GABAB receptors are not prominently available.

It is important to distinguish the actions of ginkgotoxin from other constituents of the Ginkgo biloba plant, such as bilobalide, which has been shown to act as a negative modulator at GABAA receptors. drugbank.com The neurochemical profile of ginkgotoxin points towards an indirect modulation of receptor function, primarily stemming from its interference with the synthesis of their endogenous ligands, rather than direct competitive or allosteric binding to the neurotransmitter receptors themselves. Further research employing in vitro receptor binding assays with radiolabeled this compound would be necessary to definitively characterize its direct receptor interaction profile. gsconlinepress.com

Advanced Analytical Methodologies for Ginkgotoxin Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of ginkgotoxin. wikipedia.org Its application allows for the separation and measurement of ginkgotoxin concentrations in different samples, including raw plant materials and dietary supplements. wikipedia.org Analyses of raw Ginkgo biloba seeds from various locations using HPLC have determined ginkgotoxin concentrations ranging from 0.173 to 0.4 mg/g. wikipedia.org

The development of a robust HPLC method involves several critical steps: scouting, optimization, robustness testing, and validation. thermofisher.com For ginkgotoxin analysis, reversed-phase liquid chromatography (LC) is commonly employed. researchgate.net Method development includes the careful selection of a stationary phase, such as a C18 column, and the optimization of the mobile phase composition to achieve effective separation. researchgate.netijpsjournal.com

One established method utilized a mobile phase of methanol (B129727) and 0.05M potassium dihydrogen phosphate (B84403) (1:9 v/v), adjusted to a pH of 3. researchgate.net Detection is often achieved using a fluorescence detector, with an excitation wavelength of 280 nm and an emission wavelength of 370 nm, which provides high sensitivity. researchgate.net Validation of the method is crucial and includes assessing linearity, accuracy, precision, and limits of detection and quantitation. researchgate.netglobalresearchonline.net For instance, a linear calibration curve for ginkgotoxin has been demonstrated in the range of 10-100 ng injected. researchgate.net The accuracy and precision of such methods are confirmed through recovery studies and by calculating the relative standard deviation (RSD), with RSD values below 7.5% indicating good precision. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netresearchgate.net |

| Mobile Phase | Methanol-0.05M KH2PO4 (1 + 9, v/v), pH 3 | researchgate.net |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 370 nm) | researchgate.net |

| Linear Range | 10-100 ng | researchgate.net |

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry-based methods offer unparalleled specificity and sensitivity for the analysis of Ginkgotoxin hydrochloride, enabling detailed characterization and precise quantification even in intricate biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for confirming the identity of ginkgotoxin and its derivatives in complex mixtures. researchgate.net These techniques have been successfully used to analyze for ginkgotoxin (4′-O-methylpyridoxine) and to identify related compounds like ginkgotoxin-5'-glucoside for the first time in Ginkgo biloba. researchgate.net An LC-MS/MS method involves separating compounds with an HPLC system and then using a mass spectrometer to detect and identify them based on their mass-to-charge ratio (m/z). nih.gov The development of an LC-MS/MS assay for compounds in Ginkgo extracts typically uses a reversed-phase HPLC column and negative ion electrospray for ionization. nih.gov This approach allows for the characterization of dozens of chemical constituents in a single analysis. semanticscholar.org

For the definitive structural elucidation of compounds like ginkgotoxin, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is employed. massspeclab.comshimadzu.com This high-resolution mass spectrometry technique provides highly accurate mass measurements of both the parent molecule and its fragments. massspeclab.comshimadzu.com This accuracy allows for the determination of the elemental composition of an unknown compound. massspeclab.com The process involves acquiring high-accuracy mass data, which is then used for elemental composition searching and matching the isotopic patterns of molecular and fragment ions. massspeclab.com For example, an experimental mass can be matched to a specific elemental composition with high confidence. massspeclab.com The fragmentation patterns obtained from MS/MS analysis on a QTOF instrument provide the necessary information to piece together the molecule's covalent bond structure, a critical step beyond simply identifying its chemical formula. researchgate.netmassspeclab.com

Multiple-Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique ideal for quantifying target compounds within complex matrices. proteomics.com.au Performed on a triple quadrupole mass spectrometer, MRM selectively monitors a specific transition from a precursor ion (the parent molecule) to a characteristic product ion (a specific fragment). proteomics.com.au This high degree of specificity minimizes interference from other components in the sample, leading to enhanced sensitivity and reproducibility. proteomics.com.aunih.gov The method has been successfully applied to the simultaneous quantitative analysis of ginkgotoxin and other metabolites in Ginkgo biloba-derived products. researchgate.net The development of a dynamic MRM (DMRM) method can further improve sensitivity by extending the dwell time for each transition, making it superior to conventional MRM for quantifying multiple components in a single run. nih.gov This makes MRM a common choice for detection and quantitation in biomarker analysis and for analyzing drugs in complex mixtures like plasma. proteomics.com.au

Chromatographic and Spectroscopic Fingerprinting Techniques (for research quality control)

Chromatographic and spectroscopic fingerprinting are modern tools used to address the quality control of herbal materials used in research. researchgate.net A chemical fingerprint is a characteristic profile of the chemical constituents present in the material. researchgate.netresearchgate.net For research involving this compound derived from Ginkgo biloba, fingerprinting ensures the consistency and quality of the starting material.

Techniques such as HPLC and LC-MS are strongly recommended for creating these fingerprints. researchgate.net An HPLC fingerprint provides a comprehensive view of the components in an extract. researchgate.net By comparing the fingerprints of different batches against a standard or reference, researchers can assess the similarity and consistency of the material. caldic.comnih.gov These fingerprints demonstrate patterns of biologically active or characteristic chemical compounds. researchgate.net For quality control, the fingerprint analysis is often combined with the quantitative determination of key marker compounds, such as ginkgotoxin itself, to provide a more comprehensive evaluation of the research material's quality. nih.govd-nb.info

Enzymatic Assays for Activity Measurement in Research Settings

The primary mechanism of ginkgotoxin's neurotoxic activity involves its interference with vitamin B₆ metabolism. wikipedia.org Specifically, it interacts with the enzyme pyridoxal (B1214274) kinase (PLK), which is responsible for converting vitamin B₆ vitamers into their active coenzyme form, pyridoxal-5'-phosphate (PLP). nih.gov Consequently, enzymatic assays in research settings are centered on quantifying the interaction between this compound and pyridoxal kinase to understand its inhibitory effects.

The neurotoxic effects of ginkgotoxin are attributed to its inhibitory action against human pyridoxal kinase (hPL kinase), leading to a deficiency of PLP. nih.gov PLP is a vital cofactor for over 160 different enzymatic reactions that are essential for metabolism. nih.gov Research has demonstrated that ginkgotoxin acts as an alternative substrate for PLK, competing with natural B₆ vitamers like pyridoxal, pyridoxamine (B1203002), and pyridoxine (B80251). nih.gov

Kinetic and structural studies have been performed on hPL kinase with various potential inhibitors, including ginkgotoxin. nih.gov These studies show that ginkgotoxin binds to the same substrate site as the natural substrate, pyridoxal. nih.gov Interestingly, the phosphorylated product, ginkgotoxin-5'-phosphate, has also been observed bound at the enzyme's active site. nih.gov

Pyridoxal Kinase (PLK) Activity Assays

A fundamental method to measure ginkgotoxin's effect is to assay the activity of pyridoxal kinase. These assays typically involve incubating the enzyme with its substrates and measuring the rate of product formation. The presence of ginkgotoxin or its hydrochloride salt leads to a competitive inhibition scenario, reducing the formation of the essential coenzyme PLP. nih.gov

The activity of recombinant human pyridoxal kinase can be measured using a phosphatase-coupled method. bio-techne.com In this system, the kinase reaction converts ATP to ADP. The ADP is then acted upon by a coupling phosphatase, releasing inorganic phosphate, which can be quantified using a colorimetric method. The specific activity of the kinase is then calculated based on the amount of phosphate produced per unit time and enzyme amount. bio-techne.com

Another approach involves directly measuring the formation of pyridoxal-5'-phosphate (PLP) from the substrate pyridoxal. This can be accomplished spectrophotometrically by monitoring the change in absorbance at 388 nm. sci-hub.se

A typical assay includes the following components:

Enzyme: Recombinant pyridoxal kinase (e.g., human or from other organisms like Leishmania donovani). bio-techne.comsci-hub.se

Substrate: A vitamin B₆ vitamer, typically pyridoxal hydrochloride. bio-techne.com

Co-factor/Phosphate Donor: Adenosine triphosphate (ATP). bio-techne.com

Buffer System: A suitable buffer to maintain optimal pH, such as HEPES or Tris-HCl, often containing magnesium chloride (MgCl₂) and calcium chloride (CaCl₂). bio-techne.comsci-hub.se

Inhibitor: this compound.

The table below outlines typical conditions for such an assay.

| Component | Typical Concentration/Conditions | Source |

|---|---|---|

| Buffer | 25 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.0 | bio-techne.com |

| Enzyme (rhPDXK) | ~133 µg/mL | bio-techne.com |

| Substrate (Pyridoxal HCl) | 2 mM | bio-techne.com |

| Co-factor (ATP) | 0.4 mM | bio-techne.com |

| Temperature | Room Temperature or 37°C | bio-techne.comsci-hub.se |

| Detection Method | Phosphatase-coupled assay or Spectrophotometry (388 nm) | bio-techne.comsci-hub.se |

Kinetic Research Findings

Kinetic studies are crucial for quantifying the affinity of an enzyme for its substrate, denoted by the Michaelis constant (Kₘ). A lower Kₘ value indicates a higher affinity. Research on pyridoxal kinase from the parasite Leishmania donovani (LdPdxK) has provided detailed kinetic parameters for various substrates, including ginkgotoxin. sci-hub.se These studies revealed that LdPdxK has a significantly higher affinity for ginkgotoxin than for the natural vitamin B₆ vitamers pyridoxamine and pyridoxine. sci-hub.se Similarly, studies on human pyridoxal kinase have shown that ginkgotoxin has a lower Kₘ value than pyridoxal, pyridoxamine, or pyridoxine, highlighting its potency as a competitive substrate. nih.gov

The kinetic data from the study on Leishmania donovani pyridoxal kinase is summarized below.

| Substrate | Kₘ (μM) | Source |

|---|---|---|

| Ginkgotoxin | 29.7 | sci-hub.se |

| Pyridoxal | 90.9 | sci-hub.se |

| Pyridoxamine | 181.8 | sci-hub.se |

| Pyridoxine | 434.7 | sci-hub.se |

Pyridoxine-5'-Phosphate Oxidase (PNPO) Assays

To further pinpoint the specific site of ginkgotoxin's interference in the vitamin B₆ metabolic pathway, researchers have also investigated its effect on the subsequent enzyme, pyridoxine-5'-phosphate oxidase (PNPO). This enzyme converts the phosphorylated forms of pyridoxine and pyridoxamine into the active coenzyme, PLP. researchgate.net

Biotransformation and Research on Mitigation Strategies for Ginkgotoxin Hydrochloride

Metabolic Fate in Biological Systems (preclinical perspective)

From a preclinical standpoint, understanding the metabolic fate of ginkgotoxin, the neurotoxic compound found in Ginkgo biloba, is crucial. Ginkgotoxin is structurally similar to vitamin B6 and is known to interfere with its synthesis. wikipedia.org The biotransformation of this compound within biological systems involves several key pathways, primarily investigated through in vitro and animal studies.

Role of Enzymatic Hydrolysis of Glucosides

The reverse process, the enzymatic hydrolysis of ginkgotoxin-5'-glucoside back to ginkgotoxin, is also a critical aspect of its metabolic fate. wikipedia.org The liberation of ginkgotoxin from its glucoside form is possible through the action of enzymes like beta-glucosidase. researchgate.net This hydrolysis can increase the concentration of the more toxic aglycone form, ginkgotoxin. researchgate.net Studies have shown that endogenous enzymes within Ginkgo biloba seeds can facilitate this hydrolysis. researchgate.net The conditions influencing this enzymatic activity, such as temperature and pH, have been investigated to understand how processing and digestion might impact the release of ginkgotoxin. researchgate.net For instance, research has explored the optimal temperature and pH for this endogenous enzymatic hydrolysis to occur. researchgate.net

Research on Reduction Technologies in Ginkgo biloba Extracts (Academic Processing)

To enhance the safety of Ginkgo biloba products, various academic and industrial processing technologies have been researched to reduce the content of ginkgotoxin. These strategies focus on thermal, chromatographic, and enzymatic methods.

Impact of Thermal Processing on Ginkgotoxin Content

Thermal processing methods are common in the preparation of Ginkgo seeds for consumption and have a significant impact on ginkgotoxin levels. Studies have investigated the effects of boiling, frying, roasting, and microwaving. qascf.comkoreascience.kr Generally, all these methods lead to a decrease in the content of 4'-O-methylpyridoxine (MPN or ginkgotoxin). qascf.com

Frying has been identified as a particularly effective method for reducing the total ginkgotoxin content while retaining a higher level of beneficial vitamin B6 compounds. qascf.com One study found that pan-frying for 8 to 11 minutes was an optimal condition for decreasing ginkgotoxin content. koreascience.kr Roasting has also been shown to significantly reduce ginkgotoxin levels, with one study noting a decrease of over 70% after roasting at 210°C. nih.gov Boiling is another effective method, primarily by dissolving the ginkgotoxin into the water, thereby reducing its concentration in the seeds. researchgate.net

Different drying methods also influence the final ginkgotoxin concentration. Infrared drying has been shown to markedly reduce ginkgotoxin, by as much as fourfold, and is considered a superior method due to its speed and the quality of the final product. nih.govresearchgate.net

Table 1: Effect of Thermal Processing on Ginkgotoxin (MPN) Content

| Processing Method | Temperature/Duration | % Reduction in Ginkgotoxin (MPN) | Reference |

|---|---|---|---|

| Frying | Not specified | 46.54%–54.67% | qascf.com |

| Baking | Not specified | 46.54%–54.67% | qascf.com |

| Pan-Frying | 8-11 minutes | Significant reduction | koreascience.kr |

| Roasting | 210°C | >70% | nih.gov |

| Boiling | Not specified | Decreased from 534.36 to 331.83 µg/g (total MPN) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Chromatographic Separation Techniques for Removal

Chromatographic techniques are highly effective for the selective removal of ginkgotoxin from Ginkgo biloba extracts on an academic and industrial scale. Resin adsorption is a prominent method, utilizing strong acid resins that can remove a high percentage of ginkgotoxin. researchgate.netresearchgate.net For example, the D001 resin, with its sulfonate groups, has shown high adsorption efficiency due to the interaction with the nitrogen atom in the pyridine (B92270) ring of ginkgotoxin. researchgate.net

Membrane separation technologies, including ultrafiltration and nanofiltration, have also been successfully applied. researchgate.net These methods can effectively transfer ginkgotoxin from the Ginkgo seed powder to an extraction solvent. researchgate.net Combining endogenous enzymatic hydrolysis with resin adsorption has been explored as an efficient two-step process to first convert ginkgotoxin-5'-glucoside to ginkgotoxin and then remove it. acs.org Furthermore, advanced techniques like countercurrent separation have been utilized to concentrate and quantify ginkgotoxin, demonstrating its utility in purification processes. acs.org

Table 2: Chromatographic and Membrane-Based Reduction of Ginkgotoxin

| Technique | Key Sorbent/Membrane | Removal Efficiency | Reference |

|---|---|---|---|

| Resin Adsorption | Strong acid resins (HD-8, HZ008, D732, D001) | 87.59-89.84% | researchgate.net |

| Membrane Separation | Ultrafiltration (10000 Da cutoff) & Nanofiltration | 99.88% transfer from powder to solvent | researchgate.net |

| Enzymatic Hydrolysis + Resin Adsorption | Endogenous enzymes + Resin | Efficient removal | acs.org |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathway Intermediates

The biosynthesis of ginkgotoxin is known to be a derivative of the vitamin B6 pathway, yet it proceeds de novo without requiring pyridoxine (B80251) as a precursor. wikipedia.org The initial steps involve the reaction of ribulose 5-phosphate and dihydroxyacetone phosphate (B84403), catalyzed by the Pdx1 and Pdx2 synthase complex to form pyridoxal (B1214274) phosphate. wikipedia.orgresearchgate.net This is followed by a hypothetical dehydrogenase step to produce pyridoxine, which is then O-methylated to yield ginkgotoxin. wikipedia.org

However, the complete sequence of intermediates and the specific enzymes catalyzing each conversion after the formation of pyridoxal phosphate are not fully characterized. Future research must focus on isolating and identifying these intermediates. Techniques such as isotope labeling studies, coupled with advanced mass spectrometry, could trace the metabolic flux and reveal the precise molecular transformations. Identifying the specific dehydrogenase and O-methyltransferase enzymes involved is crucial for a complete map of the pathway. researchgate.net

Comprehensive Understanding of Glucoside Form's Biological Activity

Ginkgotoxin also exists in a glycosylated form, ginkgotoxin-5'-glucoside. wikipedia.orgnih.gov The concentration of this glucoside is notably higher than the aglycone form in heated Ginkgo biloba seeds, suggesting thermal stability and potential transformation during processing. wikipedia.orgnih.gov While it is known that enzymatic hydrolysis can release the active ginkgotoxin, the intrinsic biological activity of the glucoside form itself remains largely unknown. wikipedia.orgresearchgate.net

It is imperative to investigate whether ginkgotoxin-5'-glucoside has its own unique transport mechanism, receptor affinity, or metabolic fate. nih.gov Does it possess neurotoxic properties, or does it act as a stable, less active precursor? Answering these questions is essential for accurately assessing the toxicological profile of ginkgo products, especially those that have undergone heat treatment. nih.govresearchgate.net

Discovery of Novel Molecular Targets Beyond Vitamin B6 Pathway

Current research indicates that ginkgotoxin's neurotoxicity stems from its interference with vitamin B6 metabolism. It acts as an alternative substrate for pyridoxal kinase, leading to a temporary reduction in the formation of pyridoxal phosphate (PLP), the active form of vitamin B6. nih.gov This reduction in PLP availability can impair the function of PLP-dependent enzymes, such as glutamate (B1630785) decarboxylase, disrupting neurotransmitter balance and leading to seizures. wikipedia.org

While this mechanism is a key piece of the puzzle, it may not account for the entirety of the compound's biological effects. Future research should explore potential molecular targets beyond the vitamin B6 pathway. Unbiased screening approaches, such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA), could identify novel protein binding partners for ginkgotoxin hydrochloride. Such studies may reveal unforeseen interactions with other metabolic pathways or cellular signaling cascades, providing a more holistic view of its toxicology.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Mechanistic studies of ginkgotoxin have utilized various models, including in vitro assays with recombinant human pyridoxal kinase and cytotoxicity studies on cell lines like human gastric epithelial cells (GES-1). nih.govnih.gov While informative, these models have limitations in replicating the complex physiological environment of a whole organism.

The development of more sophisticated models is a priority. Advanced in vitro systems, such as brain organoids or "lab-on-a-chip" platforms with integrated neurons, could offer more physiologically relevant insights into ginkgotoxin's neurotoxic mechanisms. For in vivo studies, the creation of reporter gene mouse models could provide real-time, non-invasive tracking of stress responses or pathway disruptions caused by ginkgotoxin exposure. nih.gov These advanced models would facilitate a deeper understanding of dose-response relationships and the kinetics of toxicity. nih.govnih.gov

Exploration of Comparative Biochemistry across Plant Species

Ginkgotoxin is not exclusive to Ginkgo biloba. It has also been isolated from plants in the Albizia genus, where it is implicated in "albizziosis," a condition causing neurological symptoms in livestock that consume the seed pods. researchgate.net This shared biochemistry presents a valuable opportunity for comparative studies.

Future research should aim to compare the biosynthetic pathways, accumulation patterns, and ecological roles of ginkgotoxin in Ginkgo and Albizia. Do the same enzymes and genetic controls govern its production in these evolutionarily distant species? Such comparative biochemical and genomic analyses could reveal whether this is a case of convergent evolution and provide insights into the selective pressures that drive the production of this neurotoxin in the plant kingdom.

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Research

Omics technologies offer powerful, high-throughput approaches to unravel complex biological systems and have been successfully applied to study other metabolites in Ginkgo biloba. nih.govnih.gov A concerted application of these technologies to ginkgotoxin research is a promising future direction.

Metabolomics: Untargeted metabolomic profiling of ginkgo tissues could identify previously unknown intermediates in the ginkgotoxin biosynthetic pathway and reveal broader metabolic shifts that occur in response to its production. mdpi.commdpi.com

Proteomics: Quantitative proteomics can identify changes in the expression of enzymes and regulatory proteins involved in ginkgotoxin biosynthesis or its downstream toxic effects.

Transcriptomics: RNA-seq analysis can pinpoint the genes whose expression is correlated with ginkgotoxin accumulation, providing targets for further genetic investigation. researchgate.net

Identification of Genetic Factors Influencing Ginkgotoxin Production in Plants

The concentration of ginkgotoxin can vary significantly, suggesting a strong genetic component to its production. wikipedia.org Early research into the genetic basis of Ginkgo biloba traits has begun to yield relevant insights. A genome-wide association study (GWAS) identified a candidate gene, CAT (encoding a catalase), associated with the embryo-free rate in ginkgo seeds, a trait that inversely correlates with ginkgotoxin content. nih.gov

This finding is an important first step. Future research should focus on identifying the specific genes that directly control the synthesis and accumulation of ginkgotoxin. This involves sequencing the genomes of high- and low-ginkgotoxin cultivars and using GWAS and quantitative trait loci (QTL) mapping to pinpoint the genes responsible. Identifying these genetic factors could enable the breeding of safer, low-ginkgotoxin Ginkgo biloba cultivars for food and medicinal use. nih.gov

Design and Synthesis of Mechanistic Probes for Receptor/Enzyme Interactions

Future research into the precise molecular mechanisms of this compound necessitates the development of sophisticated chemical tools. Mechanistic probes, which are engineered molecules that retain the biological activity of the parent compound but are modified to include a reporter element, are invaluable for elucidating interactions with target enzymes and receptors. The design and synthesis of such probes for Ginkgotoxin would be pivotal in providing a deeper understanding of its toxicological profile.

The primary molecular target of ginkgotoxin is understood to be human pyridoxal kinase. nih.govnih.gov Ginkgotoxin acts as an alternative substrate and competitive inhibitor of this enzyme, thereby impeding the synthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.govuniprot.org Consequently, the design of mechanistic probes is centered on interrogating this specific molecular interaction.

Design Considerations for Ginkgotoxin Probes

The rational design of effective mechanistic probes for Ginkgotoxin hinges on structural and biochemical data. The crystal structure of human pyridoxal kinase in a complex with Ginkgotoxin has been elucidated, revealing the precise binding orientation and key interactions within the enzyme's active site. nih.gov This structural information is critical for identifying positions on the Ginkgotoxin molecule where a linker and reporter group can be attached without significantly disrupting the affinity for pyridoxal kinase. nih.gov Molecular modeling techniques can be employed to predict the optimal attachment points that would minimize steric hindrance and preserve the essential binding interactions. nih.gov

Typically, a mechanistic probe consists of three key components:

The pharmacophore: In this case, the Ginkgotoxin scaffold, which is responsible for binding to the target enzyme.

A linker: A chemical chain of variable length and composition that connects the pharmacophore to the reporter group. The linker's nature can influence the probe's solubility and spatial orientation.

A reporter group: This can be a fluorescent molecule (fluorophore), a biotin (B1667282) tag for affinity purification, or a photoaffinity label for covalent cross-linking to the target protein. nih.gov

Synthetic Strategies for Ginkgotoxin-Based Probes

The synthesis of Ginkgotoxin probes would leverage established and versatile synthetic methodologies for pyridoxine derivatives. researchgate.netthieme-connect.com A key strategy involves a "blocking-deblocking" approach, where reactive functional groups on the pyridoxine precursor are temporarily protected to allow for selective modification at a desired position. researchgate.netthieme-connect.com This regioselective synthesis allows for the introduction of a linker at a specific hydroxyl group, for instance, which can then be coupled to a reporter molecule.

Recent advances have described efficient synthetic routes to Ginkgotoxin and its 4'-O-derivatives, which could be adapted for the creation of probes. researchgate.netthieme-connect.com These methods provide a framework for producing a variety of Ginkgotoxin analogs that can be functionalized with different linkers and reporter groups to suit various experimental applications.

Types of Mechanistic Probes and Their Applications

The development of different types of Ginkgotoxin probes would enable a multi-faceted investigation of its interaction with pyridoxal kinase and its cellular consequences.

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probes | Fluorophores (e.g., BODIPY, fluorescein) | - Visualization of Ginkgotoxin localization within cells and tissues.- In vitro and in-cellulo quantification of binding affinity to pyridoxal kinase using techniques like fluorescence polarization. |

| Biotinylated Probes | Biotin | - Affinity purification of pyridoxal kinase from cell lysates to confirm it as the primary binding partner.- Identification of potential off-target proteins or binding partners through pull-down assays followed by mass spectrometry. nih.gov |

| Photoaffinity Probes | Photo-reactive groups (e.g., diazirine, benzophenone) | - Covalent and irreversible labeling of the Ginkgotoxin binding site on pyridoxal kinase upon photoactivation.- Precise identification of the amino acid residues involved in binding through subsequent proteomic analysis. nih.gov |

Furthermore, while not direct probes of Ginkgotoxin itself, fluorescent probes designed to detect pyridoxal 5'-phosphate (PLP) can serve as indirect tools to study Ginkgotoxin's mechanism. nih.govrsc.org By measuring the intracellular concentration of PLP, these probes can be used to quantify the inhibitory effect of Ginkgotoxin on pyridoxal kinase activity in a cellular context. nih.gov The synthesis of such PLP-selective fluorescent probes has been reported, demonstrating the feasibility of applying this approach to understand the downstream effects of Ginkgotoxin exposure. nih.govrsc.org

The creation and application of these mechanistic probes will be instrumental in addressing unanswered questions regarding the molecular toxicology of this compound, potentially revealing more subtle aspects of its interaction with pyridoxal kinase and identifying other cellular components that may be affected.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ginkgotoxin hydrochloride in plant extracts, and how can their validity be assessed?

- High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC/MS) are standard methods for quantifying ginkgotoxin in Ginkgo biloba extracts . To validate these methods, researchers should assess parameters such as linearity (calibration curves across 0.1–100 µg/mL), precision (intra-day and inter-day CV <5%), recovery rates (spiked samples at 80–120%), and limit of detection (LOD ≤0.05 µg/mL). Matrix effects from plant polyphenols must be mitigated using solid-phase extraction (SPE) or derivatization protocols .

Q. How can researchers ensure the stability of this compound in laboratory settings?

- Stability studies should follow ICH guidelines, testing degradation under varied conditions:

- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks.

- Photostability : Expose to UV light (320–400 nm) for 48 hours.

- pH sensitivity : Test solubility and degradation in buffers (pH 2–9).

Q. What safety protocols are critical when handling this compound in vitro?

- Follow GHS hazard classifications (e.g., H302: harmful if swallowed) and implement:

- PPE : Nitrile gloves, lab coats, and chemical safety goggles.

- Ventilation : Use fume hoods for weighing and dissolving powdered samples.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory findings on ginkgotoxin’s neurotoxic mechanisms be systematically resolved?

- Conduct a meta-analysis of studies reporting EC50 values for neuronal apoptosis, stratifying by:

- Experimental models (primary neurons vs. neuroblastoma cell lines).

- Dosage ranges (1–100 µM) and exposure durations (24–72 hours).

- Assay endpoints (e.g., caspase-3 activation vs. mitochondrial membrane potential).

Q. What experimental designs are optimal for studying ginkgotoxin’s interaction with vitamin B6-dependent enzymes?

- Use kinetic assays with purified enzymes (e.g., glutamate decarboxylase):

- Measure enzyme activity with/without ginkgotoxin (0.1–10 mM) and co-factor pyridoxal 5’-phosphate (PLP).

- Apply Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

Q. How can in vivo models be optimized to evaluate ginkgotoxin’s chronic toxicity?

- Rodent studies : Administer 10–50 mg/kg/day via oral gavage for 28 days, monitoring:

- Plasma PLP levels (HPLC-fluorescence).

- Neurobehavioral outcomes (rotarod test, Morris water maze).

- Histopathology of brain and liver tissues.

Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships?

- Synthetic routes : Start with pyridoxine hydrochloride as a precursor. Modify the 4’-position via:

- Methylation (CH3I/K2CO3 in DMF).

- Glycosylation (Koenigs-Knorr reaction with acetylated glucose).

Methodological Resources

- Data Analysis : Use PRISMA guidelines for systematic reviews and Cochrane Risk-of-Bias Tool for animal studies .

- Instrumentation : Reference AOAC International protocols for method validation (e.g., AOAC 2016.16) .

- Ethical Compliance : Adhere to OECD Test Guidelines (e.g., TG 420 for acute oral toxicity) and institutional IACUC approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.